{Amino[1-cyano-2-(4-methylphenyl)-4,6,8-trioxo-5,7-diazaspiro[2.5]oct-1-yl]methylidene}propanedinitrile
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Overview
Description
2-{AMINO[1-CYANO-2-(4-METHYLPHENYL)-4,6,8-TRIOXO-5,7-DIAZASPIRO[2.5]OCT-1-YL]METHYLENE}MALONONITRILE is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and synthetic organic chemistry. This compound is characterized by its unique spirocyclic structure, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{AMINO[1-CYANO-2-(4-METHYLPHENYL)-4,6,8-TRIOXO-5,7-DIAZASPIRO[2.5]OCT-1-YL]METHYLENE}MALONONITRILE typically involves multi-step organic reactions. One common method involves the condensation of benzylidene acetones with ammonium thiocyanates, followed by ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods mentioned above, with a focus on improving yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-{AMINO[1-CYANO-2-(4-METHYLPHENYL)-4,6,8-TRIOXO-5,7-DIAZASPIRO[2.5]OCT-1-YL]METHYLENE}MALONONITRILE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano and amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
2-{AMINO[1-CYANO-2-(4-METHYLPHENYL)-4,6,8-TRIOXO-5,7-DIAZASPIRO[2.5]OCT-1-YL]METHYLENE}MALONONITRILE has several scientific research applications:
Medicinal Chemistry: This compound has potential as a lead molecule for developing new drugs, particularly for its anticancer and antimicrobial properties.
Materials Science: Its unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Synthetic Organic Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-{AMINO[1-CYANO-2-(4-METHYLPHENYL)-4,6,8-TRIOXO-5,7-DIAZASPIRO[2.5]OCT-1-YL]METHYLENE}MALONONITRILE involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-cyano-4H-chromenes: These compounds share a similar core structure and exhibit comparable pharmacological properties.
Dichlorophenylacrylonitriles: These compounds are also known for their anticancer properties and have been studied as lead compounds in medicinal chemistry.
Uniqueness
2-{AMINO[1-CYANO-2-(4-METHYLPHENYL)-4,6,8-TRIOXO-5,7-DIAZASPIRO[2.5]OCT-1-YL]METHYLENE}MALONONITRILE is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties not commonly found in other similar compounds. This uniqueness makes it a valuable molecule for various scientific and industrial applications.
Properties
Molecular Formula |
C18H12N6O3 |
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Molecular Weight |
360.3 g/mol |
IUPAC Name |
2-[amino-[2-cyano-1-(4-methylphenyl)-4,6,8-trioxo-5,7-diazaspiro[2.5]octan-2-yl]methylidene]propanedinitrile |
InChI |
InChI=1S/C18H12N6O3/c1-9-2-4-10(5-3-9)12-17(8-21,13(22)11(6-19)7-20)18(12)14(25)23-16(27)24-15(18)26/h2-5,12H,22H2,1H3,(H2,23,24,25,26,27) |
InChI Key |
ROEGQUKFWBLYKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(C23C(=O)NC(=O)NC3=O)(C#N)C(=C(C#N)C#N)N |
Origin of Product |
United States |
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